(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a naphthalen-1-ylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-phenylprop-2-enamide with 2,2,2-trichloroethyl isocyanate to form the intermediate compound. This intermediate is then reacted with naphthalen-1-ylcarbamothioyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered functional groups.
Scientific Research Applications
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}prop-2-enamide
- (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(benzylcarbamothioyl)amino]ethyl}prop-2-enamide
- (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide lies in its specific structural features, such as the presence of the naphthalen-1-ylcarbamothioyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18Cl3N3OS |
---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H18Cl3N3OS/c23-22(24,25)20(27-19(29)14-13-15-7-2-1-3-8-15)28-21(30)26-18-12-6-10-16-9-4-5-11-17(16)18/h1-14,20H,(H,27,29)(H2,26,28,30)/b14-13+ |
InChI Key |
ZLZQTGPGCUPNJE-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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